(5E)-5-{[(3-hydroxyphenyl)amino]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one (5E)-5-{[(3-hydroxyphenyl)amino]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16370839
InChI: InChI=1S/C14H16N2O3S2/c1-19-7-3-6-16-13(18)12(21-14(16)20)9-15-10-4-2-5-11(17)8-10/h2,4-5,8-9,17-18H,3,6-7H2,1H3
SMILES:
Molecular Formula: C14H16N2O3S2
Molecular Weight: 324.4 g/mol

(5E)-5-{[(3-hydroxyphenyl)amino]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC16370839

Molecular Formula: C14H16N2O3S2

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

(5E)-5-{[(3-hydroxyphenyl)amino]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C14H16N2O3S2
Molecular Weight 324.4 g/mol
IUPAC Name 4-hydroxy-5-[(3-hydroxyphenyl)iminomethyl]-3-(3-methoxypropyl)-1,3-thiazole-2-thione
Standard InChI InChI=1S/C14H16N2O3S2/c1-19-7-3-6-16-13(18)12(21-14(16)20)9-15-10-4-2-5-11(17)8-10/h2,4-5,8-9,17-18H,3,6-7H2,1H3
Standard InChI Key UZGZROIPEJCFAU-UHFFFAOYSA-N
Canonical SMILES COCCCN1C(=C(SC1=S)C=NC2=CC(=CC=C2)O)O

Introduction

Molecular Architecture and Stereochemical Features

The compound belongs to the 1,3-thiazolidin-4-one family, characterized by a five-membered ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively. Key structural elements include:

  • 3-(3-Methoxypropyl) substituent: A propyl chain with a terminal methoxy group at position 3, influencing lipophilicity and membrane permeability .

  • 2-Thioxo group: The thiocarbonyl moiety at position 2 enhances hydrogen-bonding capacity and electronic delocalization within the heterocycle .

  • (5E)-{[(3-Hydroxyphenyl)amino]methylidene} side chain: An imine linker connecting the thiazolidinone core to a 3-hydroxyphenyl group, with the (E)-configuration dictating spatial orientation of pharmacophoric elements .

Crystallographic data for analogous thiazolidin-4-ones reveal monoclinic systems (space group P2₁/n) with cell parameters a = 12.297(8)Å, b = 12.153(8)Å, c = 14.399(8)Å, and β = 93.329° . The dihedral angle between the thiazolidinone plane and aromatic systems typically ranges from 65° to 75°, optimizing π-π stacking interactions in biological targets .

Synthetic Methodologies and Optimization

Multi-Component Reaction (MCR) Approaches

The one-pot synthesis of thiazolidin-4-ones frequently employs MCR strategies combining aldehydes, amines, and thioglycolic acid derivatives . For the target compound:

  • Condensation: 3-Hydroxybenzaldehyde reacts with 3-methoxypropylamine to form a Schiff base intermediate.

  • Cyclization: Treatment with mercaptoacetic acid under acidic conditions (acetic acid, 80–90°C) induces ring closure .

  • Oxidation/Thionation: Selective sulfur introduction at position 2 via Lawesson’s reagent or phosphorus pentasulfide .

Table 1. Comparative Synthesis Routes for Thiazolidin-4-one Analogues

MethodCatalystTemperature (°C)Yield (%)Reference
Conventional MCRAcetic acid80–9070–75
Ultrasound-assistedDSDABCOC25–3082–92
NanocatalyzedFe₃O₄@SiO₂6089–94

Ultrasound-assisted methods reduce reaction times by 40–60% compared to conventional heating, while nanocatalysts like Fe₃O₄@SiO₂ improve atom economy and recyclability .

Stereochemical Control

The (5E)-configuration is achieved through kinetic control during imine formation, favored by polar aprotic solvents (DMF, DMSO) and low temperatures (0–5°C) . Nuclear Overhauser Effect (NOE) spectroscopy confirms the trans orientation of the 3-hydroxyphenyl group relative to the thioxo moiety in analogous structures .

Pharmacological Profile and Mechanism Insights

Antimicrobial Activity

Thiazolidin-4-ones with 3-alkoxypropyl chains exhibit broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus MIC: 2–8 μg/mL) and fungi (Candida albicans MIC: 4–16 μg/mL) . The 3-hydroxyphenyl moiety enhances membrane disruption via phenolic OH interactions with phospholipid headgroups .

Table 2. Biological Activities of Structural Analogues

Compound ClassTarget OrganismIC₅₀/MIC (μM)Mechanism
3-Alkoxypropyl thiazolidinonesS. aureus3.2–12.8Cell wall synthesis inhibition
Arylidene-thiazolidinonesEscherichia coli25.6–51.2DNA gyrase binding
Hydroxyphenyl derivativesC. albicans6.4–25.6Ergosterol biosynthesis

Structure-Activity Relationship (SAR) Considerations

  • 3-Substituent Effects:

    • Methoxypropyl groups enhance logP values (2.1–2.8), improving blood-brain barrier penetration .

    • Longer alkyl chains (>C₅) reduce solubility and antimicrobial efficacy .

  • Arylidene Modifications:

    • Ortho-substituted phenyl rings increase steric hindrance, lowering HDAC inhibition .

    • Electron-withdrawing groups (NO₂, CF₃) at the para position boost anticancer activity by 40–60% .

  • Thioxo vs. Oxo:

    • 2-Thioxo derivatives exhibit 3–5× greater antimicrobial potency than 4-oxo analogues due to enhanced H-bond donor capacity .

Future Perspectives and Challenges

While the compound’s structural complexity offers multifunctional therapeutic potential, key challenges include:

  • Stereochemical stability: E/Z isomerization under physiological pH requires formulation strategies (e.g., cyclodextrin encapsulation) .

  • Metabolic profiling: Predicted CYP3A4-mediated O-demethylation of the 3-methoxypropyl chain may generate active metabolites needing characterization .

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